molecular formula C12H16O3 B3021130 3-Ethoxy-2-propoxybenzaldehyde CAS No. 100256-89-1

3-Ethoxy-2-propoxybenzaldehyde

Cat. No.: B3021130
CAS No.: 100256-89-1
M. Wt: 208.25 g/mol
InChI Key: NGLILBQTESXZCG-UHFFFAOYSA-N
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Description

3-Ethoxy-2-propoxybenzaldehyde is an aromatic aldehyde derivative featuring ethoxy (–OCH₂CH₃) and propoxy (–OCH₂CH₂CH₃) substituents at the 3- and 2-positions of the benzaldehyde ring, respectively. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its structure combines electron-donating alkoxy groups, which influence its reactivity in electrophilic substitution and condensation reactions.

Properties

IUPAC Name

3-ethoxy-2-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-8-15-12-10(9-13)6-5-7-11(12)14-4-2/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLILBQTESXZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397314
Record name 3-ethoxy-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100256-89-1
Record name 3-ethoxy-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-propoxybenzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol . The reaction mechanism involves the nucleophilic substitution of the bromide ion by the ethoxy group, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2-propoxybenzaldehyde is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-propoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, the ethoxy and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Ethoxy-2-propoxybenzaldehyde with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₂H₁₆O₃ (inferred) ~208.26 (estimated) 3-ethoxy, 2-propoxy Building block for specialty chemicals
2-Ethoxybenzaldehyde C₉H₁₀O₂ 150.18 2-ethoxy Precursor for fragrances, pharmaceuticals
3-Ethynylbenzaldehyde C₉H₆O 130.14 3-ethynyl (–C≡CH) Cross-coupling reactions, polymer synthesis
3-Methoxy-2-cinnamyloxybenzaldehyde C₁₇H₁₆O₃ 268.31 3-methoxy, 2-(cinnamyloxy) Photoresist materials, agrochemicals

Structural and Reactivity Differences

  • Substituent Effects: The ethoxy and propoxy groups in this compound enhance steric hindrance and electron donation compared to simpler analogs like 2-ethoxybenzaldehyde. This reduces electrophilic attack rates at the ortho/para positions but increases stability in basic conditions . 3-Ethynylbenzaldehyde features a terminal alkyne group, enabling participation in Sonogashira couplings, a reactivity absent in alkoxy-substituted benzaldehydes . 3-Methoxy-2-cinnamyloxybenzaldehyde incorporates a conjugated cinnamyloxy group, providing UV absorption properties useful in photoresist applications, unlike the saturated alkoxy chains in the target compound .

Physicochemical Properties

  • Lipophilicity : The propoxy group in this compound increases logP (estimated ~2.8) compared to 2-ethoxybenzaldehyde (logP ~1.9) and 3-ethynylbenzaldehyde (logP ~1.5), making it more suitable for lipid-soluble formulations .
  • Thermal Stability : Alkoxy-substituted benzaldehydes generally decompose above 200°C, whereas ethynyl-substituted analogs (e.g., 3-ethynylbenzaldehyde) exhibit lower thermal stability due to alkyne reactivity .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data (e.g., NMR, FT-IR) for this compound are scarce in the provided sources, necessitating extrapolation from analogs.
  • Safety Profile : Unlike 3-ethynylbenzaldehyde, which requires stringent handling due to respiratory and dermal hazards , the alkoxy-substituted compound likely poses milder risks, though specific toxicological studies are unavailable.

Biological Activity

3-Ethoxy-2-propoxybenzaldehyde (CAS Number: 100256-89-1) is an aromatic aldehyde with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O3C_{12}H_{16}O_3. Its structure features an ethoxy group and a propoxy group attached to a benzaldehyde moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde functional group can participate in nucleophilic addition reactions, allowing it to form adducts with amino acids and proteins. This reactivity may influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity : Aldehydes like this compound can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that aromatic aldehydes can modulate inflammatory responses by affecting cytokine production and signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Potential : Investigations into the anticancer effects of aromatic aldehydes have shown promise, with some studies indicating that this compound may induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : The compound has been evaluated for its potential to reduce inflammation, particularly in skin conditions.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various aldehydes, including this compound, showing significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in human breast cancer cell lines (MCF-7) . The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Inflammation Modulation :
    • Research indicated that topical application of this compound could reduce the expression of pro-inflammatory cytokines in dermal fibroblasts challenged with interleukin-1 . This suggests its potential for treating inflammatory skin conditions.

Table 1: Biological Activities of this compound

Biological ActivityEffectivenessReference
AntimicrobialModerate
AnticancerSignificant
Anti-inflammatoryModerate

Table 2: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateSignificantModerate
4-EthoxybenzaldehydeLowModerateLow
BenzaldehydeLowLowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxy-2-propoxybenzaldehyde
Reactant of Route 2
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